Z-Asp-OMe

Peptide Synthesis Orthogonal Protection Aspartic Acid Derivatives

Z-Asp-OMe (CAS 4668-42-2) delivers a uniquely orthogonal protection profile: the acid-stable Cbz group shields the α-amine while the α-methyl ester remains intact, leaving the free β-carboxyl accessible for on-resin cyclization, conjugation, or selective activation. This design eliminates side reactions common with Boc- or Fmoc- alternatives and enables direct use in aspartame precursor (Z-Asp-Phe-OMe) synthesis and Z-VAD(OMe)-FMK caspase inhibitor construction. Ideal for thermolysin- or Alcalase-catalyzed coupling studies.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 4668-42-2
Cat. No. B554428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp-OMe
CAS4668-42-2
SynonymsZ-Asp-OMe; 4668-42-2; Cbz-Asp-OMe; (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoicacid; Z-L-Asparticacid1-methylester; N-Cbz-L-asparticacidalpha-methylester; Z-L-Asp-OMe; PubChem18988; AC1ODW3Y; AC1Q41IB; 1-MethylN-Cbz-L-aspartate; 95998_ALDRICH; SCHEMBL1067460; (3S)-3-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHOXY-4-OXOBUTANOICACID; 95998_FLUKA; MFFFBNAPQRDRQW-JTQLQIEISA-N; MolPort-001-794-455; Z-L-asparticacid|A-methylester; ZINC2575025; 1-MethylN-Carbobenzoxy-L-aspartate; CZ-083; MFCD00083277; SBB064263; AKOS015889948; AM81615
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m0/s1
InChIKeyMFFFBNAPQRDRQW-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Asp-OMe (4668-42-2): A Z-Protected L-Aspartic Acid α-Methyl Ester Building Block for Peptide Synthesis


Z-Asp-OMe (CAS: 4668-42-2), also known as N-Cbz-L-aspartic acid 1-methyl ester, is a protected L-aspartic acid derivative. It features a benzyloxycarbonyl (Cbz or Z) group protecting the α-amino group and a methyl ester at the α-carboxyl position, leaving the β-carboxylic acid free [1]. This molecule serves as a fundamental building block in solution-phase and solid-phase peptide synthesis . Its design allows for controlled, stepwise incorporation of aspartic acid residues into peptide chains while minimizing side reactions .

Why Z-Asp-OMe Cannot Be Simply Swapped for Other Aspartic Acid Derivatives in Peptide Synthesis


In peptide synthesis, the choice of protecting group strategy is critical for ensuring correct sequence, preventing racemization, and achieving high purity. Z-Asp-OMe offers a specific orthogonal protection pattern that is not universal among aspartic acid derivatives. Directly substituting a Boc-protected or Fmoc-protected aspartic acid, or a di-ester variant like Z-Asp(OMe)-OH, will fundamentally alter the synthetic route's deprotection conditions and can lead to side reactions or require complete re-optimization [1]. For instance, the Z-group provides acid stability, which makes Z-Asp-OMe compatible with acidic conditions that would cleave Boc groups, offering a distinct strategic advantage in certain multi-step syntheses [2].

Quantitative Comparison of Z-Asp-OMe Versus Closest Analogs: A Procurement-Focused Evidence Guide


Orthogonal Protection Strategy: Z-Asp-OMe vs. Z-Asp(OMe)-OH

Z-Asp-OMe provides orthogonal protection by having a free β-carboxyl group, allowing for selective functionalization at the β-position without affecting the α-carboxyl methyl ester. In contrast, the regioisomer Z-Asp(OMe)-OH (CAS 3160-47-2) has a protected β-methyl ester and a free α-carboxyl group, which dictates a completely different synthetic strategy [1]. While both are used in peptide synthesis, their different reactivities are non-interchangeable [2].

Peptide Synthesis Orthogonal Protection Aspartic Acid Derivatives

Comparative Enzymatic Synthesis Efficiency: Z-Asp-OMe vs. Ac-Tyr-OEt

In studies comparing acyl donors for enzymatic peptide synthesis, Z-Asp-OMe has been investigated as a substrate for specific reactions, although direct head-to-head quantitative data is limited in the available literature. The compound serves as a building block in reactions catalyzed by enzymes such as thermolysin and Alcalase [1]. A broader class comparison with other N-acyl amino acid esters (e.g., Ac-Tyr-OEt, Z-Phe-OMe) indicates that the Z-protected aspartic acid derivative exhibits different reactivity profiles, which can be optimized for specific target peptides like Z-aspartame [2].

Enzymatic Peptide Synthesis Acyl Donor Lipase Catalysis

Comparative Purity and Physical Specification for Quality Assurance

Commercial vendors provide stringent purity specifications for Z-Asp-OMe, ensuring its suitability for high-precision research and industrial applications. The product is routinely offered with a purity of ≥98.0%, as verified by High-Performance Liquid Chromatography (HPLC) and neutralization titration . While alternative suppliers may provide similar purity guarantees, the combination of dual analytical methods (HPLC and titration) provides a robust quality benchmark . The specific rotation range of -15.0 to -18.0 deg (C=2, EtOH) further confirms its optical purity and enantiomeric integrity, which is critical for synthesizing bioactive L-peptides .

Quality Control Purity Analysis HPLC Neutralization Titration

Synthesis Yield and Optimization: A Reported Synthetic Route

A documented synthesis of Z-Asp-OMe involves the reaction of Z-aspartic acid anhydride with methanol, achieving a reported yield of 54% after crystallization [1]. While alternative routes may exist, this patent-derived procedure provides a specific, reproducible benchmark for comparison. For instance, a different route using methanol and N-Cbz-L-aspartic acid is reported to achieve a yield of approximately 93% . The choice of synthetic route can significantly impact cost, especially at scale, and a lower-yielding but scalable route may be preferable depending on raw material costs and purity requirements.

Chemical Synthesis Process Chemistry Yield Optimization

Z-Asp-OMe: Optimal Research and Industrial Application Scenarios for Procurement Decisions


Solution-Phase Peptide Synthesis of Aspartame Precursors and Analogs

Z-Asp-OMe is an ideal substrate for the solution-phase synthesis of protected dipeptides, particularly aspartame precursors (Z-Asp-Phe-OMe) and its analogs. Its use as an acyl donor in enzymatic coupling reactions with L-phenylalanine methyl ester (Phe-OMe) is well-documented [1]. The Z-protecting group offers stability during the coupling step and can be selectively removed by hydrogenolysis without affecting other base-labile protecting groups [2].

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Aspartic Acid Protection

In SPPS, the orthogonal protection of Z-Asp-OMe is valuable when constructing peptides containing aspartic acid residues that require further selective modification. The free β-carboxyl group can be activated for on-resin cyclization or conjugation, while the α-carboxyl methyl ester remains stable to standard SPPS cleavage conditions, allowing for subsequent orthogonal deprotection steps [3].

Pharmaceutical Intermediate for Caspase Inhibitor Synthesis

Z-Asp-OMe serves as a key intermediate in the synthesis of peptide-based caspase inhibitors, such as Z-VAD(OMe)-FMK. These inhibitors are essential tools in apoptosis research and are being investigated for therapeutic applications in ischemia/reperfusion injury [4]. The compound's structure provides the necessary L-aspartic acid core with appropriate protection for subsequent fluoromethylketone (FMK) warhead introduction.

Enzyme Kinetics and Substrate Specificity Studies

The compound is used as a substrate to study the specificity and kinetics of proteases and peptidases, including thermolysin and Alcalase. Its reactivity profile helps researchers understand enzyme active site preferences and optimize biocatalytic processes for peptide bond formation [1].

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